molecular formula C6H9NO3 B14088411 (3E)-3-hydroxyiminocyclopentane-1-carboxylic acid CAS No. 6300-81-8

(3E)-3-hydroxyiminocyclopentane-1-carboxylic acid

Cat. No.: B14088411
CAS No.: 6300-81-8
M. Wt: 143.14 g/mol
InChI Key: AMAYWRJNZWREGD-FNORWQNLSA-N
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Description

(3E)-3-hydroxyiminocyclopentane-1-carboxylic acid is a chemical compound with a unique structure characterized by a cyclopentane ring substituted with a hydroxyimino group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-hydroxyiminocyclopentane-1-carboxylic acid typically involves the reaction of cyclopentanone with hydroxylamine hydrochloride to form the hydroxyimino derivative. This intermediate is then subjected to carboxylation to introduce the carboxylic acid group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the hydroxyimino group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-hydroxyiminocyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form a nitroso or nitro derivative.

    Reduction: Reduction of the hydroxyimino group can yield the corresponding amine.

    Substitution: The carboxylic acid group can participate in esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts, while amidation involves amines and coupling agents like dicyclohexylcarbodiimide (DCC).

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amine.

    Substitution: Esters or amides.

Scientific Research Applications

(3E)-3-hydroxyiminocyclopentane-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of (3E)-3-hydroxyiminocyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds or coordinate with metal ions, influencing the activity of enzymes or receptors. The carboxylic acid group can also participate in ionic interactions, further modulating the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanone oxime: Similar structure but lacks the carboxylic acid group.

    Cyclopentane carboxylic acid: Lacks the hydroxyimino group.

    Hydroxyimino derivatives: Compounds with similar hydroxyimino functionality but different ring structures.

Uniqueness

(3E)-3-hydroxyiminocyclopentane-1-carboxylic acid is unique due to the presence of both the hydroxyimino and carboxylic acid groups on a cyclopentane ring

Properties

CAS No.

6300-81-8

Molecular Formula

C6H9NO3

Molecular Weight

143.14 g/mol

IUPAC Name

(3E)-3-hydroxyiminocyclopentane-1-carboxylic acid

InChI

InChI=1S/C6H9NO3/c8-6(9)4-1-2-5(3-4)7-10/h4,10H,1-3H2,(H,8,9)/b7-5+

InChI Key

AMAYWRJNZWREGD-FNORWQNLSA-N

Isomeric SMILES

C1C/C(=N\O)/CC1C(=O)O

Canonical SMILES

C1CC(=NO)CC1C(=O)O

Origin of Product

United States

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